molecular formula C12H15ClN2 B2768462 1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride CAS No. 1909306-63-3

1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride

Cat. No.: B2768462
CAS No.: 1909306-63-3
M. Wt: 222.72
InChI Key: VEVOGNZTXGENLJ-UHFFFAOYSA-N
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Description

1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride (CAS: 1909306-63-3) is a cyclobutane-derived compound featuring a benzylamino group and a nitrile substituent, with a hydrochloride counterion enhancing its solubility in polar solvents. It is primarily used in research and development (R&D) for pharmaceutical and chemical synthesis applications, though specific biological targets or mechanisms remain undisclosed in available literature . The compound’s structural uniqueness lies in the strained cyclobutane ring, which may influence its reactivity and binding properties in drug discovery contexts.

Properties

IUPAC Name

1-(benzylamino)cyclobutane-1-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-10-12(7-4-8-12)14-9-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVOGNZTXGENLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride typically involves the reaction of cyclobutanone with benzylamine, followed by the introduction of a nitrile group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride serves as an important building block in organic synthesis. Its unique structure allows for the introduction of diverse functional groups through various chemical reactions, including oxidation, reduction, and substitution. This versatility makes it useful for creating complex molecules in pharmaceutical chemistry.

Chemical Reactions

  • Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate or chromium trioxide.
  • Reduction : The nitrile group can be reduced to an amine using lithium aluminum hydride or hydrogen gas.
  • Substitution : The benzylamino group can be substituted with other functional groups, enabling the synthesis of novel compounds.

Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry. Studies have explored its interactions with various biomolecules, potentially leading to therapeutic applications.

Medicinal Chemistry

In the realm of drug development, this compound is being investigated for its therapeutic properties. Its structural characteristics may contribute to the design of new drugs targeting various diseases. Preliminary studies suggest potential efficacy against certain cancer cell lines, warranting further exploration.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials within the chemical industry. Its ability to undergo various transformations makes it valuable for developing new materials with specific properties.

Uniqueness

The presence of both the benzylamino and carbonitrile groups in this compound provides distinct chemical properties that enhance its reactivity and applicability compared to similar compounds.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in binding to active sites or forming covalent bonds with target molecules .

Comparison with Similar Compounds

1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride (CAS: 1207894-63-0)

  • Structure: Features a benzyloxy group, carboxylic acid, and amino substituents on the cyclobutane ring.
  • Molecular Formula: C₁₂H₁₆ClNO₃; Molecular Weight: 257.71 g/mol.
  • Key Differences: The carboxylic acid and benzyloxy groups increase polarity and hydrogen-bonding capacity compared to the nitrile and benzylamino groups in the target compound. This enhances solubility in aqueous media but may reduce membrane permeability .

1-(Aminomethyl)cyclobutane-1-sulfonamide Hydrochloride

  • Structure: Contains a sulfonamide group and aminomethyl substituent.
  • Molecular Formula : C₅H₁₃ClN₂O₂S; Molecular Weight : ~200.5 g/mol (calculated).
  • Key Differences: Sulfonamide groups are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent pharmacological applications compared to nitrile-containing analogs. The smaller molecular size may improve metabolic stability .

Cyclopropane Analogs

1-(Methylamino)cyclopropane-1-carbonitrile Hydrochloride (CAS: 2225146-97-2)

  • Structure: Cyclopropane ring with methylamino and nitrile groups.
  • Molecular Formula : C₅H₈ClN₂; Molecular Weight : ~131.5 g/mol (calculated).
  • Reduced steric bulk may enhance binding to compact biological targets .

Benzyl vs. Heteroaromatic Derivatives

1-(Benzo[b]thiophen-3-yl)ethan-1-amine Hydrochloride (CAS: 117234-06-7)

  • Structure : Substitutes benzyl with a benzo[b]thiophene group.
  • Molecular Formula : C₁₀H₁₂ClNS; Molecular Weight : 213.72 g/mol.
  • This contrasts with the benzyl group’s simpler hydrophobic profile .

Ester-Functionalized Cyclobutanes

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride (CAS: 1247180-93-3)

  • Structure: Cyclobutane with methyl ester and methylamino groups.
  • Molecular Formula: C₇H₁₃NO₂·HCl; Molecular Weight: 179.64 g/mol.
  • Key Differences : The ester group offers hydrolytic instability under physiological conditions, making it suitable as a prodrug moiety. This contrasts with the nitrile group’s resistance to hydrolysis, which may enhance in vivo stability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
1-(Benzylamino)cyclobutane-1-carbonitrile HCl 1909306-63-3 C₁₂H₁₄ClN₂ ~221.5 Nitrile, Benzylamino R&D (unspecified)
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid HCl 1207894-63-0 C₁₂H₁₆ClNO₃ 257.71 Carboxylic Acid, Benzyloxy Solubility-driven formulations
1-(Aminomethyl)cyclobutane-1-sulfonamide HCl N/A C₅H₁₃ClN₂O₂S ~200.5 Sulfonamide, Aminomethyl Enzyme inhibition
1-(Methylamino)cyclopropane-1-carbonitrile HCl 2225146-97-2 C₅H₈ClN₂ ~131.5 Nitrile, Cyclopropane High-reactivity synthesis
1-(Benzo[b]thiophen-3-yl)ethan-1-amine HCl 117234-06-7 C₁₀H₁₂ClNS 213.72 Benzo[b]thiophene Receptor-targeted drug design
Methyl 1-(Methylamino)cyclobutanecarboxylate HCl 1247180-93-3 C₇H₁₃NO₂·HCl 179.64 Ester, Methylamino Prodrug development

Biological Activity

1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H14_{14}N2_2·HCl
  • Molecular Weight : 186.26 g/mol
  • CAS Number : 1184134-16-4

The compound features a cyclobutane ring substituted with a benzylamino group and a nitrile functional group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with biomolecules. The benzylamino group can engage in interactions with enzymes or receptors, potentially modulating their activity. The nitrile group may facilitate binding to active sites or form covalent bonds with target molecules, enhancing its therapeutic potential .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit protein methyltransferases (PMTs), which are critical in regulating gene expression and cellular processes. Inhibitors of PMTs have been linked to potential therapeutic effects in cancer treatment .

Cytotoxicity and Antiproliferative Effects

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to reduce cell viability in NIH 3T3 cells, indicating potential applications in oncology .

Table 1: Summary of Biological Activities

StudyActivity AssessedResults
Enzyme InhibitionInhibits PMTs with IC50_{50} values ranging from 0.7 μM to 38 μM
CytotoxicityReduced viability in MDA-MB-231 cells with low cytotoxicity (EC50_{50} = 2700 nM)
Binding AffinityDemonstrated high nonspecific binding in PAMPA assays

Case Studies

  • Protein Methyltransferase Inhibition : A study highlighted that compounds structurally similar to this compound effectively inhibited GLP and G9a methyltransferases, critical for epigenetic regulation. The mechanism involved competitive inhibition with peptide substrates .
  • Cytotoxicity Assessment : In vitro assays using human cancer cell lines demonstrated significant antiproliferative effects, suggesting that this compound could be a candidate for further development as an anticancer agent .

Q & A

Q. What are the established synthetic methodologies for preparing 1-(benzylamino)cyclobutane-1-carbonitrile hydrochloride?

The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, similar cyclobutane carbonitrile derivatives are prepared using Pd₂dba₃ catalysts with Xantphos ligands in tetrahydrofuran (THF), followed by purification via flash chromatography . Reductive amination or cyclization of pre-functionalized cyclobutane precursors may also be employed, with careful control of stoichiometry to minimize byproducts.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Structural validation relies on:

  • ¹H NMR : Characteristic chemical shifts for the cyclobutane ring (δ ~2.0–3.0 ppm, multiplet patterns) and benzylamino protons (δ ~4.0–4.5 ppm) .
  • LCMS : Molecular ion peaks (e.g., m/z = 267.2 [M+H]⁺ for related derivatives) and purity assessment via AUC (≥95%) .
  • FT-IR : Stretching vibrations for nitrile (C≡N, ~2200–2260 cm⁻¹) and ammonium hydrochloride (N–H⁺, ~2500–3000 cm⁻¹) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Based on analogous hydrochlorides (e.g., benzylamine hydrochloride), it may cause skin/eye irritation (GHS Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at −20°C in airtight containers. Waste must be segregated and disposed via certified biohazard protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in palladium-catalyzed syntheses?

Key parameters include:

  • Ligand selection : Bulky ligands like Xantphos improve regioselectivity in cross-coupling steps .
  • Solvent choice : THF or DCM enhances solubility of intermediates, while EtOH/H₂O mixtures facilitate oxidation (e.g., thioether to sulfonyl groups) .
  • Temperature control : Reflux conditions (e.g., 80–100°C) for Pd-mediated reactions, with room-temperature stirring for oxidation steps .
  • Catalyst loading : Pd₂dba₃ at 2–5 mol% balances cost and efficiency .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from purity variations or assay conditions. Strategies include:

  • Orthogonal assays : Validate target engagement using SPR, ITC, or cellular thermal shift assays (CETSA).
  • Impurity profiling : Use reference standards (e.g., 4-(benzylamino)butanenitrile hydrochloride) to identify byproducts affecting bioactivity .
  • Dose-response studies : Confirm activity thresholds across multiple cell lines or enzymatic preparations .

Q. What mechanistic insights explain byproduct formation during cyclobutane ring functionalization?

Byproducts often stem from:

  • Ring strain : Cyclobutane’s high angle strain promotes unintended ring-opening under acidic/basic conditions.
  • Competitive pathways : In Pd-catalyzed reactions, aryl halide dimerization or ligand decomposition may occur. Mitigation involves:
  • Using excess Na₂CO₃ to stabilize intermediates.
  • Adding radical scavengers (e.g., BHT) to suppress side reactions .

Q. How does the nitrile group influence the compound’s reactivity in medicinal chemistry applications?

The nitrile moiety:

  • Enhances metabolic stability by resisting hydrolysis compared to esters or amides.
  • Participates in click chemistry (e.g., tetrazine ligation) for bioconjugation, as seen in tetrazine-functionalized benzylamine derivatives .
  • Modulates electronic effects on the cyclobutane ring, altering binding affinity in enzyme inhibition studies .

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